molecular formula C16H24N2O3S B5858380 N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5858380
M. Wt: 324.4 g/mol
InChI Key: PTPUBTNYJPXIIM-UHFFFAOYSA-N
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Description

N¹-Cycloheptyl-N²-Methyl-N²-(Phenylsulfonyl)Glycinamide is a synthetic glycinamide derivative characterized by its unique substitution pattern. The molecule features a cycloheptyl group at the N¹ position and a methyl-phenylsulfonyl moiety at the N² position. Glycinamide derivatives are widely studied for their biological activities, particularly in targeting enzymes or receptors where the sulfonamide group plays a critical role in binding .

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-18(22(20,21)15-11-7-4-8-12-15)13-16(19)17-14-9-5-2-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUBTNYJPXIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Electron Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may stabilize the sulfonamide moiety, whereas electron-donating groups (e.g., 4-methoxyphenyl in ) could alter binding interactions.

Steric Bulk: Larger N² substituents (e.g., 4-phenoxyphenyl in ) may hinder target engagement compared to the target compound’s methyl-phenylsulfonyl group.

SAR Insights from Analogous Compounds

  • N¹ Modifications: The dimethylaminoethyl group in introduces basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the cycloheptyl group.
  • N² Modifications :
    • Methylsulfonyl (vs. phenylsulfonyl) in reduces steric hindrance but may weaken hydrogen-bonding capacity.
    • Fluorine substitution (e.g., 2-fluorophenyl in ) enhances metabolic stability by resisting oxidative degradation .
  • Polar Functional Groups: Hydroxy and hydroxyethyl groups in increase hydrophilicity, likely reducing bioavailability but improving solubility for intravenous applications .

Computational and Experimental Data

  • Binding Affinity : While explicit binding data are unavailable in the provided evidence, structural analogs suggest that phenylsulfonyl groups (as in the target compound) exhibit stronger interactions with sulfonamide-binding pockets than methylsulfonyl variants .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) are predicted to have longer half-lives due to reduced CYP450-mediated metabolism .

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